1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the triazole ring. The carbaldehyde group at the 4-position of the triazole ring further defines its chemical structure.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenyl hydrazine and an appropriate alkyne.
Cycloaddition Reaction: The azide-alkyne cycloaddition (often referred to as the “click reaction”) is employed to form the triazole ring. This reaction is catalyzed by copper(I) ions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in key biological processes, such as DNA synthesis and cell division.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole: Lacks the carbaldehyde group, which may result in different reactivity and biological activity.
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSFOWNSXBVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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